molecular formula C8H12O B13893040 4-Ethylidenecyclohexan-1-one

4-Ethylidenecyclohexan-1-one

Cat. No.: B13893040
M. Wt: 124.18 g/mol
InChI Key: FCCGHKPWNITLFA-UHFFFAOYSA-N
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Description

4-Ethylidenecyclohexan-1-one is an organic compound with the molecular formula C8H12O It is a derivative of cyclohexanone, where an ethylidene group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylidenecyclohexan-1-one can be synthesized through several methods. One common approach involves the aldol condensation of cyclohexanone with acetaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the mixture for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylidenecyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethylidene group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., amines, thiols)

Major Products:

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Halogenated compounds, Substituted cyclohexanones

Scientific Research Applications

4-Ethylidenecyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development and its role in medicinal chemistry.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-ethylidenecyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of alcohols. The ethylidene group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom, resulting in the displacement of other groups.

Comparison with Similar Compounds

4-Ethylidenecyclohexan-1-one can be compared with other similar compounds such as:

    Cyclohexanone: The parent compound, which lacks the ethylidene group.

    4-Methylcyclohexanone: A similar compound with a methyl group instead of an ethylidene group.

    4-Ethylcyclohexanone: A compound with an ethyl group instead of an ethylidene group.

Uniqueness: The presence of the ethylidene group in this compound imparts unique reactivity and chemical properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

4-ethylidenecyclohexan-1-one

InChI

InChI=1S/C8H12O/c1-2-7-3-5-8(9)6-4-7/h2H,3-6H2,1H3

InChI Key

FCCGHKPWNITLFA-UHFFFAOYSA-N

Canonical SMILES

CC=C1CCC(=O)CC1

Origin of Product

United States

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